3,5-二(吡啶-4-基)吡啶

描述

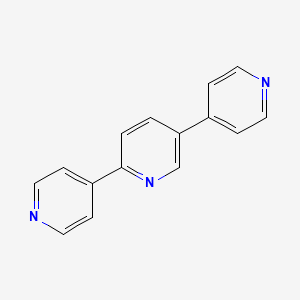

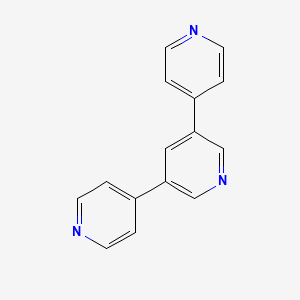

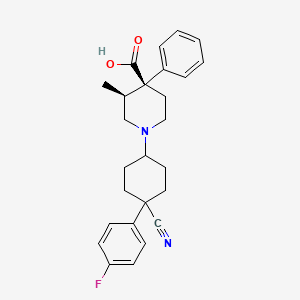

3,5-Di(pyridin-4-yl)pyridine is a pincer-type compound. The tricationic pro-ligand (C 20 H 22 N 5 O 2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF 3 SO 3−) in the asymmetric unit .

Synthesis Analysis

The synthesis of 3,5-Di(pyridin-4-yl)pyridine involves the formation of a tricationic pincer tridentate salt N,N′-di (pyridin-4-yl)-pyridine-3,5-dicarboxamide (II) from a neutral pincer tridentate ligand .Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3). The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis

The hydrothermal reaction of N 3,N 5 -di (pyridin-4-yl)pyridine-3,5-dicarboxamide (L) with Co (NO 3) 2 ·6H 2 O and ErCl 3 ·6H 2 O yields a new complex, { [Co (L) 2 (NO 3) 1.15 (Cl) 0.85 ]·4DMF} n (1). Complex 1 has been characterized by single-crystal and powder X-ray diffraction, IR, and elemental and thermogravimetric analysis .Physical And Chemical Properties Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4%. The pairwise interaction energy calculations were implemented with a Gaussian plugin in Crystal Explorer 17 at the B3LYP/6-31G (d,p) level of theory. Energy profile diagrams and interaction energy values indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .科学研究应用

1. 复杂金属结构的合成

3,5-二(吡啶-4-基)吡啶以其与金属配位的能力而著称,有助于形成复杂的金属结构。它已被用于具有铜(I) 或银(I) 离子的网格状金属配合物的自组装中,展示了其在金属配位化学中的重要性 (Hoogenboom, Moore, & Schubert, 2006)。

2. 配体合成和配合物化学

该化合物参与了各种配体的合成,特别是在配位化学中。例如,相关配体 2,6-二(吡唑-1-基)吡啶的衍生物已被使用超过 15 年,在用于生物传感的的发光镧系元素化合物和具有独特热和光化学性质的铁配合物中显示出前景 (Halcrow, 2005)。

3. 光物理性质的发展

该化合物在光物理性质的发展中也发挥了重要作用。它的衍生物已在 OLED(有机发光二极管)和其他发光应用的背景下进行了探索。这包括创建杂化的 Ir(III) 金属配合物,表明其在材料科学中的多功能性 (Chang et al., 2013)。

4. 有机合成中的催化

3,5-二(吡啶-4-基)吡啶衍生物已被用作各种有机化合物的合成中的催化剂。例如,它们在可见光驱动的醇氧化成羰基衍生物中的用途展示了它们在有机化学中的催化潜力 (Samanta & Biswas, 2015)。

5. 超分子结构的创建

该化合物通过氢键促进了超分子结构的形成。这已在分子配合物和多孔网络的合成中得到证实,有助于开发在各个领域具有潜在应用的新材料 (Hsu et al., 2006)。

作用机制

安全和危害

The safety data sheet for pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

未来方向

属性

IUPAC Name |

3,5-dipyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-5-16-6-2-12(1)14-9-15(11-18-10-14)13-3-7-17-8-4-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPNOFJGIJNSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)

![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)

![2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3319058.png)